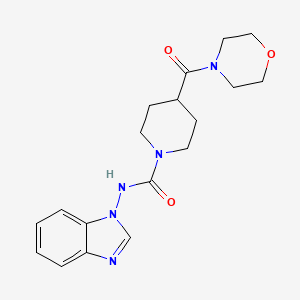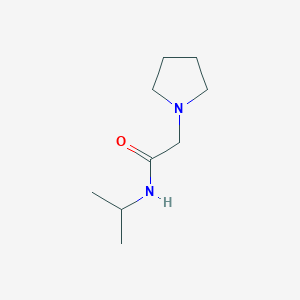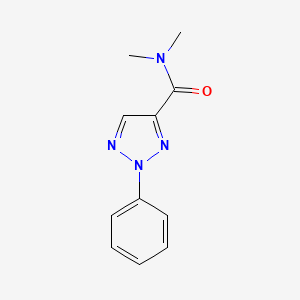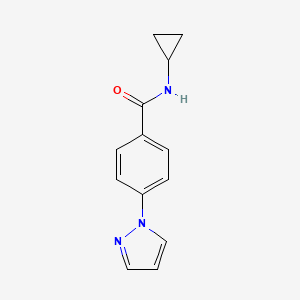
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. DMQX has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the activation of the receptor by glutamate. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the amplitude of excitatory postsynaptic currents (EPSCs) mediated by the AMPA receptor. This compound has also been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a process that is believed to be involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has several advantages for lab experiments. First, it is a potent and selective antagonist of the AMPA receptor, which allows for specific manipulation of the receptor. Second, this compound has a relatively long half-life, which allows for sustained inhibition of the receptor. However, one limitation of this compound is that it can also inhibit kainate receptors, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the use of N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide in scientific research. One direction is to investigate the role of AMPA receptors in other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to explore the therapeutic potential of this compound in the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanisms of action of this compound and to develop more selective antagonists of the AMPA receptor.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide can be synthesized using a multistep process starting from 3,4-dimethoxyaniline and 1,2-diaminobenzene. The first step involves the reaction of 3,4-dimethoxyaniline with ethyl glyoxalate to form 3,4-dimethoxyphenylpyruvic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,2-diaminobenzene to form this compound.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. For example, this compound has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. This compound has also been used to study the involvement of AMPA receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-8-7-11(9-16(15)23-2)19-17(21)14-10-18-12-5-3-4-6-13(12)20-14/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBITXYNGVNKWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517846.png)

![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)



![2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B7517899.png)
![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![N-(2-morpholin-4-yl-1-phenylethyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7517932.png)

![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)